molecular formula C9H19NO5 B598224 N-(2,3,4-Trihydroxybutyl)-L-valine CAS No. 183245-44-5

N-(2,3,4-Trihydroxybutyl)-L-valine

Cat. No.: B598224
CAS No.: 183245-44-5
M. Wt: 221.253
InChI Key: RDRWAVXWDDQLBN-RRQHEKLDSA-N
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Description

N-(2,3,4-Trihydroxybutyl)-L-valine is a chemical compound with the molecular formula C9H19NO5 It is a derivative of valine, an essential amino acid, and contains a trihydroxybutyl group attached to the nitrogen atom of the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trihydroxybutyl)-L-valine typically involves the reaction of L-valine with a trihydroxybutylating agent under controlled conditions. One common method involves the use of 2,3,4-trihydroxybutanal as the trihydroxybutylating agent. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trihydroxybutyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The trihydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the trihydroxybutyl group to a dihydroxybutyl or hydroxybutyl group.

    Substitution: The hydroxyl groups in the trihydroxybutyl moiety can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroxybutyl or hydroxybutyl derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(2,3,4-Trihydroxybutyl)-L-valine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,4-Trihydroxybutyl)-L-valine involves its interaction with specific molecular targets and pathways. The trihydroxybutyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The valine moiety can participate in protein synthesis and metabolic processes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,4-Trihydroxybutyl)adenine: A similar compound with a trihydroxybutyl group attached to adenine.

    N-(2,3,4-Trihydroxybutyl)pyrazine: Contains a trihydroxybutyl group attached to a pyrazine ring.

Uniqueness

N-(2,3,4-Trihydroxybutyl)-L-valine is unique due to its combination of a trihydroxybutyl group and an essential amino acid, valine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15)/t6?,7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWAVXWDDQLBN-RRQHEKLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704559
Record name N-(2,3,4-Trihydroxybutyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183245-44-5
Record name N-(2,3,4-Trihydroxybutyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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